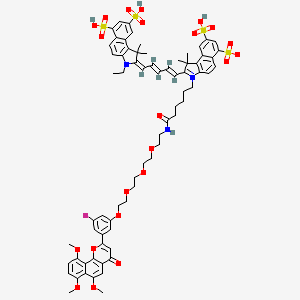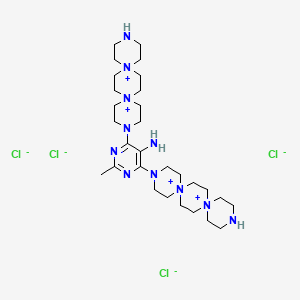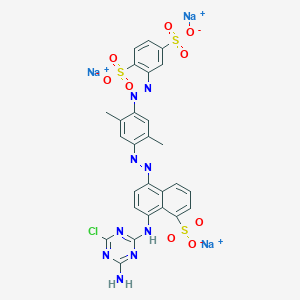
Reactive orange 35
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactive orange 35 is a synthetic dye that belongs to the class of reactive dyes. It is commonly used in the textile industry to dye cotton, silk, and other natural fibers . The compound is known for its bright color and ability to form covalent bonds with fibers, making it a popular choice for dyeing applications.
Preparation Methods
The preparation of reactive orange 35 involves several synthetic routes and reaction conditions. One common method includes the use of a formula (II) compound and J acid to carry out a first condensation reaction, followed by further reactions to achieve the desired dye structure . Industrial production methods focus on optimizing the process to ensure high fixation rates, good level-dyeing properties, and minimal environmental impact .
Chemical Reactions Analysis
Reactive orange 35 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include single-walled carbon nanotubes (SWCNTs), which facilitate the separation of residual dyes through electrostatic interactions . Major products formed from these reactions include different derivatives of the dye, which can be used for various applications.
Scientific Research Applications
Reactive orange 35 has a wide range of scientific research applications. It is used in the textile industry for dyeing cotton, silk, and other natural fibers . Additionally, it is employed in forensic science for the identification of cotton fibers dyed with reactive dyes . The compound is also used in environmental studies to investigate the adsorption of dyes onto carbon nanotubes and other materials .
Mechanism of Action
The mechanism of action of reactive orange 35 involves its ability to form covalent bonds with fibers through chemical reactions. This process is facilitated by the presence of reactive groups in the dye structure, which interact with the fibers to create strong, stable bonds . The molecular targets and pathways involved in this process include the formation of azo bonds and the interaction with carbon nanotubes .
Comparison with Similar Compounds
Reactive orange 35 is similar to other reactive dyes, such as reactive blue 4, reactive red 198, and reactive black 5 . it is unique in its specific color properties and its ability to form strong covalent bonds with fibers. This makes it particularly suitable for applications where bright, long-lasting colors are desired.
Similar Compounds::- Reactive blue 4
- Reactive red 198
- Reactive black 5
Properties
Molecular Formula |
C27H19ClN9Na3O9S3 |
|---|---|
Molecular Weight |
814.1 g/mol |
IUPAC Name |
trisodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C27H22ClN9O9S3.3Na/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H3,29,30,31,32,33);;;/q;3*+1/p-3 |
InChI Key |
QODWDUXKFKJVCQ-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



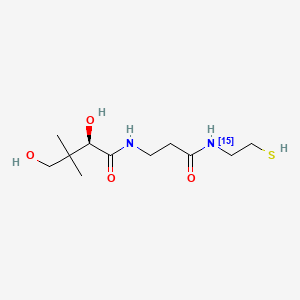
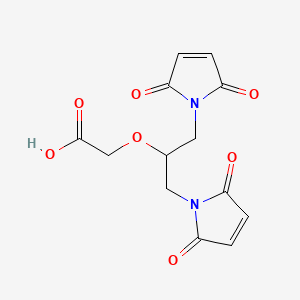
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)
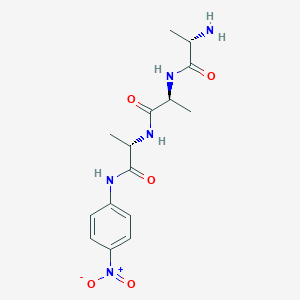

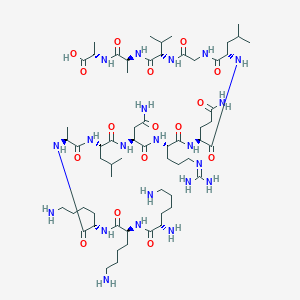
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
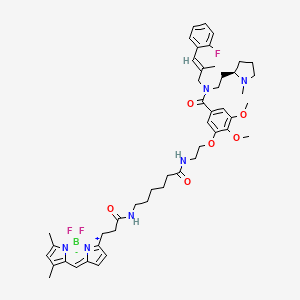
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
